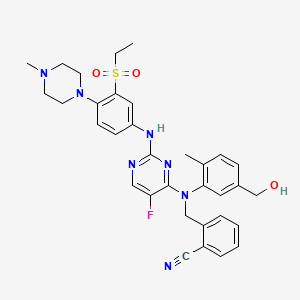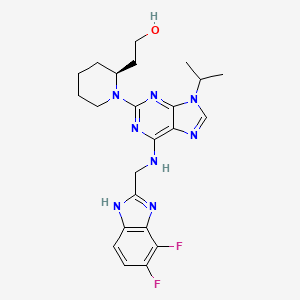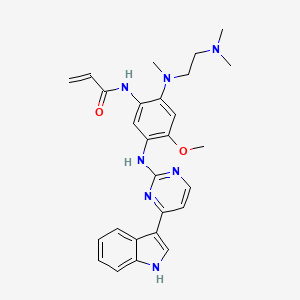
Azide-PEG5-Tos
Übersicht
Beschreibung
Azide-PEG5-Tos is a cleavable 5 unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It is a click chemistry reagent, containing an Azide group .
Synthesis Analysis
Azide-PEG5-Tos is applied in the synthesis of antibody-drug conjugates (ADCs) . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .Molecular Structure Analysis
Azide-PEG5-Tos is a PEG derivative containing an azide group and a tosyl group . The hydrophilic PEG spacer increases solubility in aqueous media .Chemical Reactions Analysis
The azide group in Azide-PEG5-Tos can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The tosyl group is a good leaving group for nucleophilic substitution reactions .Physical And Chemical Properties Analysis
Azide-PEG5-Tos has a molecular weight of 417.48 and a molecular formula of C17H27N3O7S . It is stable for 2 years at -20°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Melting Characterization of Azide Poly (ethylene glycol) Derivatives
Azide-PEG5-Tos is a specific class of poly (ethylene glycol) (PEG) derivatives, namely azide-terminated PEGs . These are used in the preparation and characterization of PEG derivatives. The presence of azide end groups affects PEG melting behavior, inducing defect formation in the crystal lattice and the reduction of crystal sizes .
Bio-conjugation
Azide-PEG5-Tos is a non-cleavable linker for bio-conjugation . It contains an Azide group and a COOR/Ester group linked through a linear PEG chain . This makes it suitable for use in various biological applications where stable linkages are required.
PEGylation of Proteins, Nanoparticles, and Nanostructured Surfaces
Azide-PEG5-Tos is used in the PEGylation of proteins, nanoparticles, and nanostructured surfaces . PEGylation is the process of attaching the strands of the polymer PEG to molecules, most typically peptides, proteins, and antibody fragments, that can improve the safety and efficiency of many therapeutic agents .
Crosslinking Reagent
Azide-PEG5-Tos is a crosslinking reagent with two functional groups . The azide (N3) group is reactive with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .
Nucleophilic Substitution Reactions
The tosyl group in Azide-PEG5-Tos is a good leaving group for nucleophilic substitution reactions . This makes it useful in a variety of chemical synthesis applications where such reactions are required.
Solid-State Applications
The comprehension of the melting behavior of Azide-PEG5-Tos is particularly important for solid-state applications . The azide end groups do not interact with PEG segments, thus inducing defect formation in the crystal lattice and the reduction of crystal sizes .
Wirkmechanismus
Azide-PEG5-Tos: A Detailed Mechanism of Action
Azide-PEG5-Tos is a fascinating compound with a wide range of applications in the field of bio-conjugation . This article will delve into the mechanism of action of Azide-PEG5-Tos, providing a comprehensive understanding of its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
Azide-PEG5-Tos is primarily used as a crosslinking reagent . Its primary targets are molecules containing Alkyne, BCN, or DBCO groups . These groups can react with the azide group of Azide-PEG5-Tos via Click Chemistry .
Mode of Action
Azide-PEG5-Tos contains an azide group and a tosyl group . The azide group in Azide-PEG5-Tos reacts with Alkyne, BCN, or DBCO groups in target molecules via Click Chemistry to yield a stable triazole linkage . The tosyl group is a good leaving group for nucleophilic substitution reactions .
Biochemical Pathways
The primary biochemical pathway involved in the action of Azide-PEG5-Tos is the formation of a stable triazole linkage via Click Chemistry . This reaction allows for the creation of complex structures through the linking of different molecules, which can have significant downstream effects depending on the nature of the molecules being linked.
Pharmacokinetics
Azide-PEG5-Tos contains a hydrophilic PEG spacer, which increases its solubility in aqueous media . This property can significantly impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially enhancing its bioavailability.
Result of Action
The result of Azide-PEG5-Tos’s action is the formation of a stable triazole linkage between the target molecule and the Azide-PEG5-Tos . This linkage can be used to create complex structures in bio-conjugation applications .
Action Environment
The action of Azide-PEG5-Tos can be influenced by various environmental factors. For instance, the presence of Alkyne, BCN, or DBCO groups in the environment can affect the compound’s ability to form triazole linkages . Additionally, the solubility of Azide-PEG5-Tos in aqueous media can be influenced by the pH and ionic strength of the solution .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O7S/c1-16-2-4-17(5-3-16)28(21,22)27-15-14-26-13-12-25-11-10-24-9-8-23-7-6-19-20-18/h2-5H,6-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCRFPWKHJGMATE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(S)-2-(6-bromobenzo[d][1,3]dioxol-5-yl)-N-(4-cyanophenyl)-1-(1-cyclohexylethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B605727.png)
![Tert-Butyl 3-[(4-Oxo-3h-Pyrido[2,3-D]pyrimidin-2-Yl)amino]azetidine-1-Carboxylate](/img/structure/B605729.png)

![2-(4-(6-((3R,5S)-3,5-dimethylpiperazin-1-yl)-4-methylpyridin-3-yl)phenyl)-7-methyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B605734.png)
![N-(2-hydroxyethyl)-1-((6-methoxy-5-methylpyrimidin-4-yl)methyl)-6-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide](/img/structure/B605736.png)
![2-[4-[3-[(4-Oxidanylidene-3~{h}-Phthalazin-1-Yl)methyl]phenyl]carbonylpiperazin-1-Yl]pyridine-3-Carbonitrile](/img/structure/B605737.png)